![molecular formula C9H9ClN4 B2441880 5-Chloro-2-(1-methylimidazol-4-yl)pyridin-3-amine CAS No. 1858568-00-9](/img/structure/B2441880.png)
5-Chloro-2-(1-methylimidazol-4-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-2-(1-methylimidazol-4-yl)pyridin-3-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound is likely to be a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of 2-aminopyridines with α-bromoketones . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . These methods are generally carried out under controlled conditions in a laboratory setting .Molecular Structure Analysis
The molecular structure of “5-Chloro-2-(1-methylimidazol-4-yl)pyridin-3-amine” is likely to be complex due to the presence of both imidazole and pyridine rings. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The pyridine ring contains one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “5-Chloro-2-(1-methylimidazol-4-yl)pyridin-3-amine” are likely to be diverse and complex, depending on the specific conditions and reactants used. For instance, the compound can undergo various substitution reactions, given the presence of the reactive chloro group .Scientific Research Applications
- Researchers have explored the antitumor properties of this compound. For instance, Roopashree et al. synthesized a related imidazole-containing compound and evaluated its antitumor activity against HeLa cancer cells . Investigating the specific mechanisms and potential targets could provide valuable insights for cancer therapy.
Antitumor Activity
Future Directions
The future directions for “5-Chloro-2-(1-methylimidazol-4-yl)pyridin-3-amine” could involve further exploration of its potential biological activities and therapeutic applications. Given the broad range of activities exhibited by imidazole derivatives , this compound could be a promising candidate for drug development.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Imidazole, the core structure of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects
properties
IUPAC Name |
5-chloro-2-(1-methylimidazol-4-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-4-8(13-5-14)9-7(11)2-6(10)3-12-9/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDYTJRTPUHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=C(C=C(C=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(1-methylimidazol-4-yl)pyridin-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.